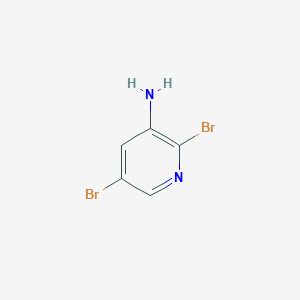

2,5-Dibromopyridin-3-amine

Descripción general

Descripción

2,5-Dibromopyridin-3-amine is a brominated pyridine derivative that serves as an important intermediate in the synthesis of various bipyridine and bipyrimidine compounds. These compounds are of interest due to their potential applications in creating metal-complexing molecular rods and other structures relevant to medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of this compound has been explored through various methods. One approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or alkyl-substituted variants to obtain 5-brominated and 5,5'-dibrominated 2,2'-bipyridines . Another method includes the reductive symmetric coupling of 2,5-dibromopyridine to yield 5,5'-dibromo-2,2'-bipyridine . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt and radical decarboxylative bromination of acid chlorides have been reported for the selective synthesis of 5-bromo and 5,5'-dibromo-2,2'-bipyridines .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized by various spectroscopic techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray crystallography. For instance, the structure of a steroidal 2-aminopyridine derivative was confirmed by X-ray analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for confirming the identity of synthesized compounds.

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. The palladium-catalyzed amination of 2-bromo-5-fluoropyridine with different amines is one such reaction, leading to the formation of 2-amino-5-fluoropyridines . The versatility of this compound is further demonstrated by its use in cross-coupling reactions with arylboronic acids, diaryl- and dialkylzinc reagents, or olefins to access various 2-aminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of bromine atoms and the pyridine core. These properties are crucial for understanding the reactivity and potential applications of the compounds. For example, the adjacent amine and nitrile groups in steroidal 3-cyano-2-aminopyridines suggest potential for late-stage functionalization, which could lead to a diverse array of structurally complex compounds . The solubility, boiling and melting points, and stability of these compounds are important parameters that can affect their use in various chemical reactions and applications.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Reactions

2,5-Dibromopyridin-3-amine is utilized in various palladium-catalyzed reactions. The palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, including 2,5-dibromopyridines, has been explored for its effectiveness in various coupling reactions (Abel et al., 2017). Moreover, palladium-catalyzed aminocarbonylation of diiodopyridines, such as 2,5-diiodopyridine, demonstrates significant potential in the formation of complex molecules with carboxamide functionalities (Takács et al., 2017).

Synthesis of Novel Compounds

This compound is also instrumental in synthesizing novel compounds. For instance, its role in the synthesis of novel steroidal 3-cyano-2-aminopyridines has been noted for providing efficient access to structurally diverse steroidal compounds (Zhang et al., 2016). Additionally, its use in the copper-catalyzed synthesis of β- and δ-carbolines underscores its versatility in organic synthesis (Hung et al., 2021).

Development of Fluorescent Probes

3-AminoBODIPY dyes synthesized from reactions involving this compound have been identified as potential fluorescent probes for the alkaline pH range, indicating its utility in biochemical applications (Zhang et al., 2016).

Safety and Hazards

2,5-Dibromopyridin-3-amine is classified as a hazardous material . It has a hazard class of 6.1, and the signal word is “Danger”. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

It is used in the preparation of conjugate polymers for neurotoxin detection and as an intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors .

Mode of Action

As an intermediate in the synthesis of ROCK inhibitors, it may interact with the kinase to inhibit its activity

Biochemical Pathways

Given its use in the synthesis of rock inhibitors, it may indirectly influence pathways regulated by this kinase, such as cell motility, proliferation, and apoptosis .

Result of Action

As an intermediate in the synthesis of ROCK inhibitors, it may contribute to the inhibition of ROCK activity, potentially affecting cellular processes such as cell motility and proliferation .

Action Environment

It is recommended to be stored in a dark place under an inert atmosphere at 2-8°c , suggesting that light, oxygen, and temperature may affect its stability.

Propiedades

IUPAC Name |

2,5-dibromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBUYMPBFPXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598590 | |

| Record name | 2,5-Dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90902-84-4 | |

| Record name | 2,5-Dibromo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90902-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromopyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

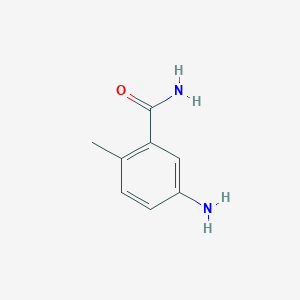

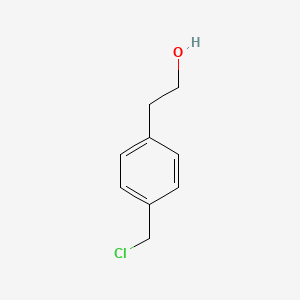

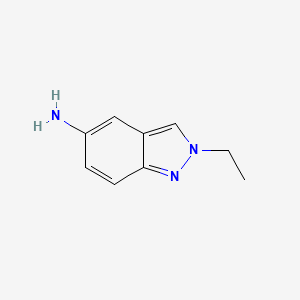

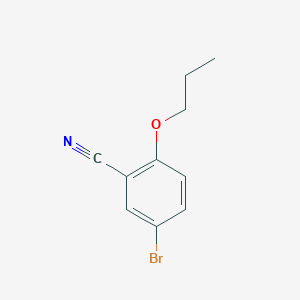

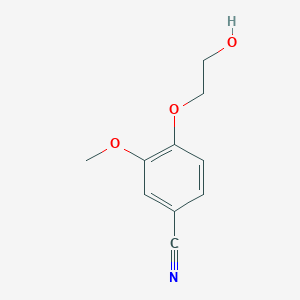

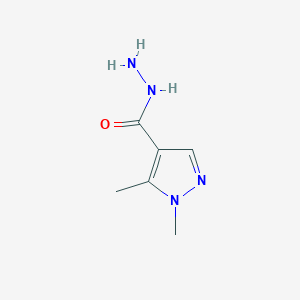

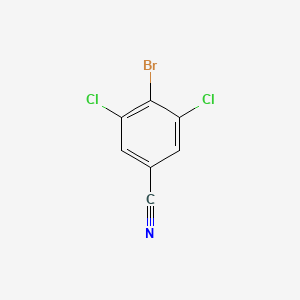

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

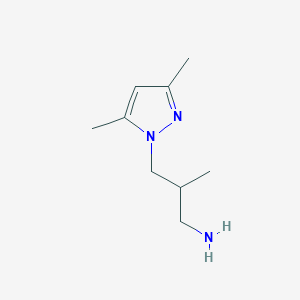

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)